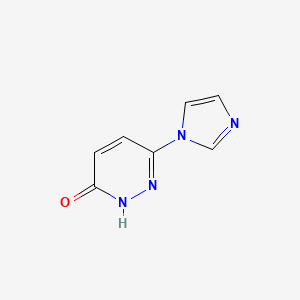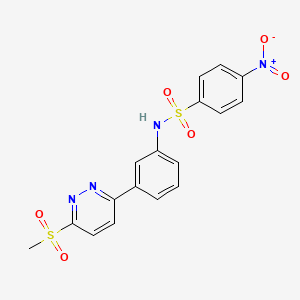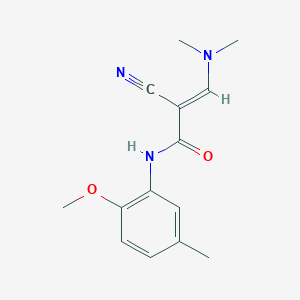![molecular formula C18H23N3O2 B2541005 3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 899745-36-9](/img/structure/B2541005.png)
3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide: is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a propanamide moiety, which is further linked to a phthalazinone ring system. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide typically involves the reaction of cyclohexylamine with a phthalazinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as triethylamine. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to be a versatile intermediate in organic synthesis .
Biology and Medicine: It may be investigated for its potential therapeutic effects, including antiviral and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its properties make it suitable for use in various industrial processes and applications.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Uniqueness: Compared to similar compounds, 3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide stands out due to its cyclohexyl group, which imparts unique chemical and physical properties. This structural feature may enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(11-10-13-6-2-1-3-7-13)19-12-16-14-8-4-5-9-15(14)18(23)21-20-16/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFGAMPBDEVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540926.png)
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)


![N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2540933.png)
![2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2540935.png)
![2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2540936.png)
![3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2540937.png)

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)
![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)
